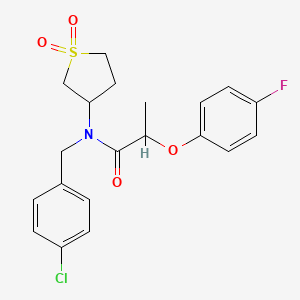![molecular formula C22H25N3O2 B11589540 6-butyl-2,3-diethoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B11589540.png)
6-butyl-2,3-diethoxy-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-butyl-2,3-diethoxy-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-2,3-diethoxy-6H-indolo[2,3-b]quinoxaline typically involves multi-step protocols starting from readily available precursors. One common method involves the condensation of isatin derivatives with o-phenylenediamine under acidic conditions to form the indoloquinoxaline core. Subsequent alkylation and etherification steps introduce the butyl and ethoxy groups, respectively .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
6-butyl-2,3-diethoxy-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinoxaline diones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted quinoxalines with various functional groups.
Scientific Research Applications
6-butyl-2,3-diethoxy-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Potential use in the development of redox flow batteries due to its stable redox properties.
Mechanism of Action
The mechanism of action of 6-butyl-2,3-diethoxy-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects in cancer cells. The compound’s planar structure allows it to insert between DNA base pairs, stabilizing the DNA helix and preventing the binding of essential proteins .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline core, known for its anticancer properties.
Phenothiazine: Another heterocyclic compound with DNA intercalating properties and applications in antipsychotic drugs.
Quinacrine: A compound with antimalarial and anticancer activities, also known for its DNA intercalating ability.
Uniqueness
6-butyl-2,3-diethoxy-6H-indolo[2,3-b]quinoxaline stands out due to its specific substitution pattern, which enhances its solubility and stability. This makes it a promising candidate for applications in energy storage and medicinal chemistry .
Properties
Molecular Formula |
C22H25N3O2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
6-butyl-2,3-diethoxyindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C22H25N3O2/c1-4-7-12-25-18-11-9-8-10-15(18)21-22(25)24-17-14-20(27-6-3)19(26-5-2)13-16(17)23-21/h8-11,13-14H,4-7,12H2,1-3H3 |
InChI Key |
PVDOYTSTPNVHGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11589472.png)
![2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11589477.png)
![2,6-diethyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B11589483.png)
![N-cyclohexyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B11589489.png)
![1,3,6-triphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11589492.png)
![methyl N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-methylcarbamate](/img/structure/B11589499.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11589503.png)
![11-(2-hydroxy-3-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11589514.png)
![prop-2-en-1-yl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11589518.png)
![(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide](/img/structure/B11589529.png)

![3-[1-(4-methoxycarbonylphenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic Acid](/img/structure/B11589534.png)
![3-[5-(4-bromophenyl)-1-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11589541.png)
